molecular formula C20H21FN6O B2977412 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide CAS No. 1286703-73-8

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide

Cat. No.: B2977412
CAS No.: 1286703-73-8
M. Wt: 380.427
InChI Key: METUCIJUTLEXHY-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide is a complex organic compound featuring multiple functional groups, including an imidazole ring, a pyridazine ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyridazine and piperidine rings. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and advanced purification methods to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic uses.

  • Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

  • Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and pyridazine rings can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide: Lacks the 3-fluoro-4-methylphenyl group.

  • N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide: Lacks the imidazole and pyridazine rings.

  • 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-methylphenyl)piperidine-3-carboxamide: Similar, but with a non-fluorinated phenyl group.

Uniqueness: The presence of both the imidazole and pyridazine rings, along with the fluorinated phenyl group, makes this compound unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-14-4-5-16(11-17(14)21)23-20(28)15-3-2-9-26(12-15)18-6-7-19(25-24-18)27-10-8-22-13-27/h4-8,10-11,13,15H,2-3,9,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METUCIJUTLEXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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